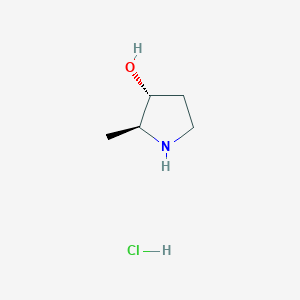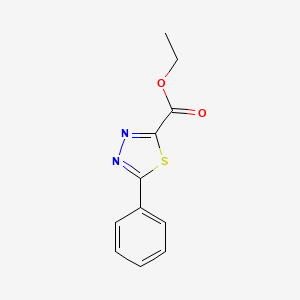![molecular formula C14H18N2O B1403147 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane CAS No. 1334536-88-7](/img/structure/B1403147.png)
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane
Descripción general
Descripción
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C14H18N2O . It has a molecular weight of 230.31 g/mol .
Molecular Structure Analysis
The InChI code for 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane is 1S/C14H18N2O/c17-13-14 (11-15-13)6-8-16 (9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2, (H,15,17) . The canonical SMILES structure is C1CN (CCC12CNC2=O)CC3=CC=CC=C3 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 32.3 Ų, a rotatable bond count of 2, and a complexity of 289 . It has a XLogP3-AA value of 1.1, which is a measure of its lipophilicity .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Discovery
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane has potential applications in medicinal chemistry, particularly in the discovery and development of new pharmaceuticals. Its structure, featuring a spirocyclic framework, is of interest for creating compounds with unique pharmacokinetic properties. The compound could serve as a scaffold for the synthesis of novel drugs with improved efficacy and reduced side effects .
Organic Synthesis
In organic synthesis, this compound can be utilized as a building block for the construction of complex molecules. Its diazaspiro structure is particularly useful for introducing nitrogen-containing rings into target molecules, which are prevalent in many biologically active compounds .
Industrial Applications
The chemical’s robust structure makes it suitable for industrial applications where stable, nitrogen-containing compounds are required. It could be used in the synthesis of dyes, pigments, or as a precursor for materials that require specific mechanical properties .
Material Science
In the field of material science, 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane could be investigated for its potential use in the creation of new polymers or coatings. Its unique chemical structure may impart desirable characteristics such as flexibility, durability, or resistance to degradation .
Analytical Chemistry
This compound may have roles in analytical chemistry, particularly in the development of new analytical reagents or as a standard for calibrating instruments. Its well-defined structure and stability under various conditions make it an ideal candidate for such purposes .
Environmental Science
Research into the environmental impact of chemicals is crucial, and 7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane could be studied for its biodegradability and toxicity. Understanding its behavior in the environment would be important for assessing its safety and potential as a green chemical in various applications .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-benzyl-2,7-diazaspiro[3.5]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-13-14(11-15-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBWUOGTMKZEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Methoxyphenoxy)methyl]azetidine](/img/structure/B1403065.png)
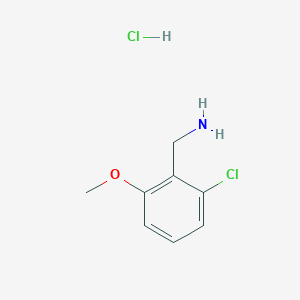
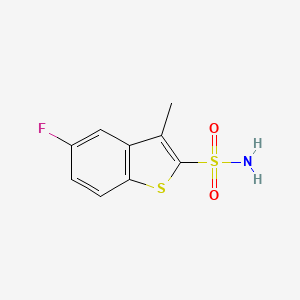

![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)
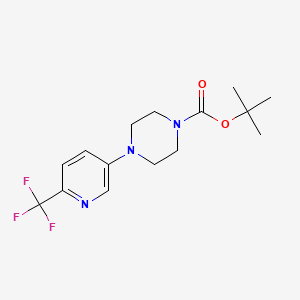

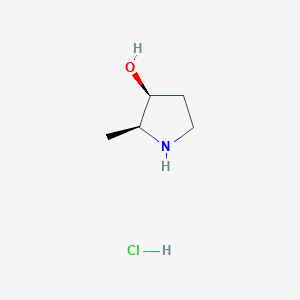
![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1403075.png)

![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)
![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)
